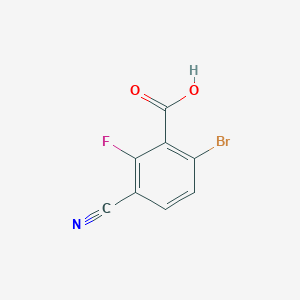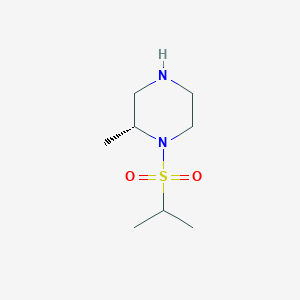
6-Bromo-3-cyano-2-fluorobenzoic acid
Vue d'ensemble
Description
6-Bromo-3-cyano-2-fluorobenzoic acid is an organic compound with the molecular formula C8H3BrFNO2. It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and fluorine substituents on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-cyano-2-fluorobenzoic acid typically involves multiple steps starting from o-fluorobenzonitrile. The process includes nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis . The reaction conditions for each step are carefully controlled to ensure high yield and purity. For example, the bromization step involves the use of bromine in the presence of a suitable catalyst, while the hydrolysis step requires acidic or basic conditions to convert intermediates into the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle large volumes of reactants and products. The purity of the final product is typically ensured through rigorous quality control measures, including chromatography and spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-cyano-2-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common Reagents and Conditions
Bromine: Used in the bromization step.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Acids/Bases: Used in hydrolysis reactions to convert cyano groups to carboxylic acids or amides.
Major Products
Aryl or Vinyl Derivatives: Formed through coupling reactions.
Carboxylic Acids or Amides: Resulting from hydrolysis of the cyano group.
Applications De Recherche Scientifique
6-Bromo-3-cyano-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-cyano-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of the bromine, cyano, and fluorine groups can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-6-fluorobenzoic acid
- 4-Bromo-2-chloro-6-fluorobenzoic acid
- 6-Amino-3-bromo-2-fluorobenzoic acid
Uniqueness
6-Bromo-3-cyano-2-fluorobenzoic acid is unique due to the combination of bromine, cyano, and fluorine substituents on the benzene ring. This unique structure imparts specific chemical properties, such as increased reactivity in substitution and coupling reactions, and potential biological activity .
Propriétés
IUPAC Name |
6-bromo-3-cyano-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHNKQLRGPGTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Fluoro-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1406108.png)




![6-Hydroxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B1406116.png)

![7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine](/img/structure/B1406118.png)






